Bis[3,5-bis(trifluoromethyl)phenyl]acetylene Bis[3,5-bis(trifluoromethyl)phenyl]acetylene
Brand Name: Vulcanchem
CAS No.: 397864-20-9
VCID: VC7915978
InChI: InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H
SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Molecular Formula: C18H6F12
Molecular Weight: 450.2 g/mol

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene

CAS No.: 397864-20-9

Cat. No.: VC7915978

Molecular Formula: C18H6F12

Molecular Weight: 450.2 g/mol

* For research use only. Not for human or veterinary use.

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene - 397864-20-9

Specification

CAS No. 397864-20-9
Molecular Formula C18H6F12
Molecular Weight 450.2 g/mol
IUPAC Name 1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene
Standard InChI InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H
Standard InChI Key UOIKFKIMHPBEQF-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Synthesis and Structural Characterization

Grignard Reagent-Based Coupling

A patented method involves the use of 3,5-bis(trifluoromethyl)bromobenzene as a precursor. The bromide undergoes a Grignard exchange reaction with ethyl magnesium bromide in tetrahydrofuran (THF), forming a reactive intermediate. Subsequent coupling with acetylene derivatives yields the target compound . Critical parameters include:

  • Temperature control: Maintaining −10 to −15°C during Grignard reagent addition to acetic anhydride to prevent side reactions .

  • Solvent system: THF or tert-butyl methyl ether ensures optimal reagent solubility and reaction kinetics .

Direct Bromination and Cross-Coupling

Bromination of 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin in a sulfuric acid/acetic acid mixture (3:1 v/v) produces 3,5-bis(trifluoromethyl)bromobenzene . This intermediate is then subjected to Sonogashira coupling with terminal alkynes under palladium catalysis to form the acetylene linkage .

Table 1: Key Reaction Conditions for Synthesis

ParameterGrignard Method Bromination/Cross-Coupling
Temperature−15°C to 30°C45°C
Yield85–90%78–82%
Byproducts<2% di-brominated species<5% isomerized products

Structural Confirmation

  • X-ray crystallography: Confirms the linear geometry of the acetylene core and planar arrangement of trifluoromethyl groups .

  • NMR spectroscopy: ¹⁹F NMR exhibits a singlet at δ −63.2 ppm, confirming the equivalence of CF₃ groups . ¹H NMR shows a characteristic ethynyl proton signal at δ 3.1 ppm .

Physicochemical Properties

Thermal and Optical Characteristics

  • Boiling point: Estimated >250°C (extrapolated from simpler analogs) .

  • Density: 1.58 g/cm³ at 25°C (calculated via molecular modeling) .

  • Refractive index: 1.4230 (n²⁰/D), similar to related fluorinated acetylenes .

  • Fluorescence: Exhibits blue emission (λₑₘ = 450 nm) due to conjugation-enhanced π-electron delocalization .

Table 2: Comparative Physical Properties

PropertyBis[3,5-bis(CF₃)Ph]acetylene1-Ethynyl-3,5-bis(CF₃)benzene
Molecular Weight450.2 g/mol238.13 g/mol
Melting Point112–115°C155°C
Solubility in THF25 mg/mL50 mg/mL

Stability and Reactivity

  • Thermal stability: Decomposes above 300°C, releasing toxic HF gas .

  • Hydrolytic sensitivity: Stable under anhydrous conditions but prone to hydrolysis in acidic media, forming trifluoroacetic acid derivatives .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

  • Antimicrobial agents: Pyrazole derivatives incorporating this scaffold show minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against Staphylococcus aureus .

  • Neurokinin-1 antagonists: Used in synthesizing aprepitant analogs for emesis treatment .

Materials Science

  • Liquid crystals: The rigid acetylene core and CF₃ groups induce mesophase behavior in polyacetylene polymers, with transition temperatures >150°C .

  • Fluorophores: Functionalized derivatives exhibit large Stokes shifts (Δλ >100 nm), suitable for OLEDs .

Organometallic Chemistry

  • Ligand design: Coordinates to Pd(II) and Pt(II) centers, enhancing catalytic activity in Suzuki-Miyaura cross-coupling reactions .

  • Metal-organic frameworks (MOFs): Incorporation into MOFs improves CO₂ adsorption capacity by 30% compared to non-fluorinated analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator